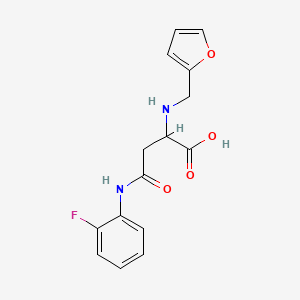

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Description

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic amide derivative characterized by a central 4-oxobutanoic acid backbone substituted with a 2-fluorophenyl group and a furan-2-ylmethyl moiety. The furan-2-ylmethyl group contributes aromaticity and π-electron density, which may modulate solubility and biological interactions.

Properties

IUPAC Name |

4-(2-fluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIAMGEHRGANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as 4-(4-fluorophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 306.29 g/mol. Its structure features a furan ring and a fluorophenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15FN2O4 |

| Molecular Weight | 306.29 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |

| CAS Number | 1028834-54-9 |

Biological Activity

The biological activity of 4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that derivatives of similar structures can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial dysfunction.

- Cell Proliferation Inhibition : The compound has been tested against several cancer types, including prostate and breast cancers, showing IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The proposed mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. This is similar to the action of other known anticancer agents that target tubulin polymerization.

-

Case Studies :

- A study involving a related compound showed that it caused G2/M arrest in the cell cycle and induced apoptosis through caspase activation and mitochondrial pathway involvement .

- Another study highlighted the compound's ability to cleave Mcl-1 and phosphorylate Bcl-xL, indicating its potential for inducing programmed cell death in resistant cancer cells .

Research Findings

Recent findings have focused on the synthesis of this compound and its derivatives, exploring their interactions with biological targets:

- Synthesis and Characterization : The synthesis of 4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been documented, emphasizing the importance of the furan moiety for biological activity .

- Molecular Docking Studies : Computational studies suggest strong binding interactions between this compound and specific protein targets involved in cancer progression, providing insights into its potential therapeutic applications .

- Comparative Analysis : Comparative studies with other similar compounds have shown that modifications in the chemical structure can significantly affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Heterocyclic substituents (furan vs. thiophene) influence solubility and steric bulk. Thiophene’s sulfur atom may participate in weaker hydrogen bonds compared to furan’s oxygen .

- Benzyloxy groups introduce hydrophobicity, which could improve membrane permeability in biological systems .

Hydrogen Bonding and Crystal Packing

- Target Compound: Likely forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, as observed in the structurally related 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (). The fluorine atom may engage in C–H⋯F interactions, stabilizing the crystal lattice .

- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid: Exhibits N–H⋯O and O–H⋯O hydrogen bonds, with bromine participating in halogen bonding. The methylidene group introduces rigidity, favoring planar molecular arrangements .

- 4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic Acid: The benzimidazole moiety enables π-π stacking and additional N–H⋯N hydrogen bonds, enhancing crystalline stability .

Pharmacological Implications

- Anti-inflammatory Activity: Analogues like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid exhibit anti-inflammatory properties, attributed to resonance-stabilized amide bonds and hydrophobic aryl interactions .

- Antimicrobial Potential: Thiophene-containing derivatives (e.g., 4-(4-bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid) may show enhanced activity due to sulfur’s electronegativity and larger atomic size .

- Protease Inhibition : The title compound’s furan group could mimic natural substrates in enzymatic binding pockets, as seen in cathepsin G inhibitors with similar amide backbones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.